2-Methyl-3-phenylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-phenylpropanenitrile is an organic compound with the molecular formula C10H11N. It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a carbon atom that is also bonded to a phenyl group and a methyl group. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-3-phenylpropanenitrile can be synthesized through several methods. One common method involves the reaction of benzyl cyanide with dimethyl carbonate in the presence of sodium methoxide as a base. The reaction is carried out at elevated temperatures and pressures, followed by distillation to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts and optimized reaction conditions to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-phenylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Reagents such as Grignard reagents (RMgX) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-Phenylpropanoic acid
Reduction: 2-Methyl-3-phenylpropanamine
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3-phenylpropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenylpropanenitrile involves its interaction with various molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and other proteins involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-2-methyl-3-phenylpropanenitrile
- 3-Phenylpropionitrile
- 2-Phenylpropanenitrile
Uniqueness
2-Methyl-3-phenylpropanenitrile is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its combination of a phenyl group and a nitrile group makes it a versatile intermediate in organic synthesis, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-methyl-3-phenylpropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,9H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIWPLPOZHJNMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.